- An Efficient and Practical Synthesis of Salmeterol, Organic Preparations and Procedures International, 2015, 47(2), 168-172

Cas no 97664-55-6 (6-(4-Phenylbutoxy)hexylbenzylamine)

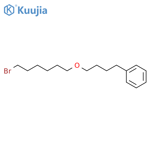

97664-55-6 structure

상품 이름:6-(4-Phenylbutoxy)hexylbenzylamine

6-(4-Phenylbutoxy)hexylbenzylamine 화학적 및 물리적 성질

이름 및 식별자

-

- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine

- [6-(4-Phenylbutoxy)hexyl]benzylamine

- 2.N-(6-(4-PHENYL BUTOXY) HEXY) BENZENEAMINE

- 4-Phenylbutyric Acid-13C6

- Benzenemethanamine, N-[6-(4-phenylbutoxy)hexyl]-

- 6-Benzylamino-1-(4'-phenylbutoxy)hexane

- 6-N-benzylamino-1-(4'-phenylbutoxy)hexane

- benzyl(6-(4-pheylbutoxy)hexyl)amine

- N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine

- N-benzyl-6-(4-phenylbutoxy)hexylamine

- N-[6-(4-Phenylbutoxy)hexyl]benzenemethanamine (ACI)

- SB83545

- JWLIKZBRVQRFNF-UHFFFAOYSA-N

- BENZYL[6-(4-PHENYLBUTOXY)HEXYL]AMINE

- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine; N-[6-(4-phenylbutoxy)hexyl]-benzenemethanamine

- BS-49596

- 97664-55-6

- SCHEMBL456614

- 1,13-Diphenyl-12-aza-5-oxatridecane

- AC-25488

- DTXSID40448220

- AKOS016003681

- N-[6-(4-Phenylbutoxy)hexyl]-benzenemethanamine

- 6-(4-Phenylbutoxy)hexylbenzylamine

-

- MDL: MFCD04118104

- 인치: 1S/C23H33NO/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2

- InChIKey: JWLIKZBRVQRFNF-UHFFFAOYSA-N

- 미소: O(CCCCCCNCC1C=CC=CC=1)CCCCC1C=CC=CC=1

계산된 속성

- 정밀분자량: 339.25600

- 동위원소 질량: 339.256214676g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 2

- 중원자 수량: 25

- 회전 가능한 화학 키 수량: 14

- 복잡도: 282

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 5.2

- 토폴로지 분자 극성 표면적: 21.3Ų

실험적 성질

- 색과 성상: No date available

- 밀도: 1.0±0.1 g/cm3

- 융해점: No date available

- 비등점: 467.2±38.0 °C at 760 mmHg

- 플래시 포인트: 207.3±16.2 °C

- PSA: 21.26000

- LogP: 5.76700

- 증기압: 0.0±1.2 mmHg at 25°C

6-(4-Phenylbutoxy)hexylbenzylamine 보안 정보

- 신호어:warning

- 피해 선언: H303+H313+H333

- 경고성 성명: P264+P280+P305+P351+P338+P337+P313

- 보안 지침: H303+H313+H333

- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-(4-Phenylbutoxy)hexylbenzylamine 세관 데이터

- 세관 번호:2922199090

- 세관 데이터:

?? ?? ??:

2922199090개요:

2922199090. 기타 아미노알코올 및 그 에테르, 에스테르 및 그 소금 (산소기단을 1개 이상 함유한 경우는 제외).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

?? ??:

?? ??, ?? ??, 용도, 에탄올아민 및 그 소금의 색깔을 보고하고, 에탄올아민 및 그 소금류의 포장을 성명해야 한다

요약:

2922199090. 한 가지 이상의 산소 관능단을 함유한 아미노알코올을 제외한 기타 아미노알코올, 그들의 에테르와 에스테르;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

6-(4-Phenylbutoxy)hexylbenzylamine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TRC | P319615-10g |

[6-(4-Phenylbutoxy)hexyl]benzylamine |

97664-55-6 | 10g |

$305.00 | 2023-05-17 | ||

| TRC | P319615-25g |

[6-(4-Phenylbutoxy)hexyl]benzylamine |

97664-55-6 | 25g |

$ 460.00 | 2023-09-06 | ||

| eNovation Chemicals LLC | D252406-250g |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 97% | 250g |

$4980 | 2024-08-03 | |

| Alichem | A019111187-1g |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 95% | 1g |

$665.68 | 2023-08-31 | |

| eNovation Chemicals LLC | D252406-1g |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 97% | 1g |

$980 | 2024-08-03 | |

| eNovation Chemicals LLC | D252406-50g |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 97% | 50g |

$1590 | 2024-08-03 | |

| eNovation Chemicals LLC | D252406-1kg |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 97% | 1kg |

$17800 | 2024-08-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-478608-100 mg |

[6-(4-Phenylbutoxy)hexyl]benzylamine, |

97664-55-6 | 100MG |

¥2,858.00 | 2023-07-11 | ||

| Ambeed | A430969-250mg |

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |

97664-55-6 | 98+% | 250mg |

$25.0 | 2024-04-16 | |

| Aaron | AR00H8PN-100mg |

1,13-Diphenyl-12-aza-5-oxatridecane |

97664-55-6 | 98% | 100mg |

$69.00 | 2025-02-11 |

6-(4-Phenylbutoxy)hexylbenzylamine 합성 방법

Synthetic Routes 1

반응 조건

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ; 10 h, rt

1.2 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Acetonitrile ; 30 min, 45 °C; 45 °C

1.3 Reagents: Oxalic acid Solvents: Methanol

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Acetonitrile ; 30 min, 45 °C; 45 °C

1.3 Reagents: Oxalic acid Solvents: Methanol

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7

참조

Synthetic Routes 2

Synthetic Routes 3

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 - 4 h, 40 - 50 °C; 5 h, 100 - 110 °C

1.2 Reagents: Triethylamine ; 15 °C → 10 °C

1.3 Reagents: Methanesulfonyl chloride ; 4 h, 0 - 10 °C; 4 h, 0 - 10 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; < 35 °C

1.5 < 35 °C; 10 h, 100 - 110 °C

1.2 Reagents: Triethylamine ; 15 °C → 10 °C

1.3 Reagents: Methanesulfonyl chloride ; 4 h, 0 - 10 °C; 4 h, 0 - 10 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; < 35 °C

1.5 < 35 °C; 10 h, 100 - 110 °C

참조

- Preparation of salmeterol and salts thereof, India, , ,

Synthetic Routes 4

반응 조건

1.1 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Dimethyl sulfoxide ; 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

참조

- Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene, China, , ,

Synthetic Routes 5

반응 조건

참조

- New process and intermediates for the preparation of α1-[6-(4-phenylbutoxy)hexylaminomethyl]-4-hydroxy-1,3-benzenedimethanol [salmeterol]., Spain, , ,

Synthetic Routes 6

반응 조건

참조

- Enantioselective synthesis of salmeterol via asymmetric borane reduction, Tetrahedron Letters, 1994, 35(50), 9375-8

Synthetic Routes 7

반응 조건

1.1 Reagents: Triethylamine , Sodium iodide ; 30 min, 45 °C

1.2 -

1.2 -

참조

- A convenient synthesis of (R)-salmeterol via Rh-catalyzed asymmetric transfer hydrogenation, Tetrahedron: Asymmetry, 2008, 19(15), 1824-1828

Synthetic Routes 8

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 12 h, rt → 110 °C

참조

- Preparation of the salmeterol intermediate fumarate crystal, China, , ,

Synthetic Routes 9

반응 조건

1.1 Reagents: Triethylamine , Sodium iodide Solvents: Dimethyl sulfoxide

참조

- A new synthetic approach to salmeterol, Synthetic Communications, 1999, 29(12), 2155-2162

Synthetic Routes 10

반응 조건

1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: tert-Butyl methyl ether ; 0 - 10 °C; 10 °C → rt

1.2 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 h, reflux

1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; rt → 0 °C

1.4 Reagents: Methanesulfonyl chloride ; 0 - 10 °C; 10 °C → rt

1.5 Reagents: Triethylamine Solvents: Acetonitrile ; 7 h, reflux

1.6 Reagents: Oxalic acid Solvents: Methanol ; reflux; cooled; 1 h, 15 - 25 °C

1.7 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; basified, rt

1.2 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 h, reflux

1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; rt → 0 °C

1.4 Reagents: Methanesulfonyl chloride ; 0 - 10 °C; 10 °C → rt

1.5 Reagents: Triethylamine Solvents: Acetonitrile ; 7 h, reflux

1.6 Reagents: Oxalic acid Solvents: Methanol ; reflux; cooled; 1 h, 15 - 25 °C

1.7 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; basified, rt

참조

- Process for the synthesis of N-substituted [6-(4-phenylbutoxy)hexyl]amine synthons useful in the synthesis toward Salmeterol xinafoate, Spain, , ,

Synthetic Routes 11

반응 조건

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 h, 60 - 80 °C

참조

- Improved synthesis of 13C, 2H3- and 2H3-salmeterol by Cs2CO3-mediated monoalkylation of a primary amine, Journal of Labelled Compounds & Radiopharmaceuticals, 2002, 45(9), 755-762

Synthetic Routes 12

반응 조건

1.1 Solvents: Acetonitrile ; overnight, rt

참조

- A new route for synthesis of salmeterol xinafoate, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88

6-(4-Phenylbutoxy)hexylbenzylamine Raw materials

- 1-Hexanol, 6-(4-phenylbutoxy)-, 1-methanesulfonate

- Benzene,[4-[(6-bromohexyl)oxy]butyl]-

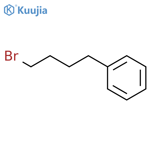

- 1-Bromo-4-phenylbutane

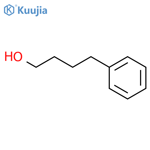

- 4-Phenyl-1-butanol

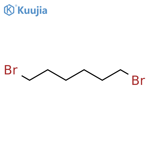

- 1,6-Dibromohexane

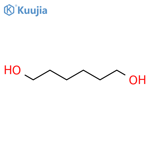

- 1,6-Hexanediol

6-(4-Phenylbutoxy)hexylbenzylamine Preparation Products

6-(4-Phenylbutoxy)hexylbenzylamine 관련 문헌

-

1. Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanismAnamarija Kne?evi?,Jurica Novak,Anita Bosak,Marijana Vinkovi? Org. Biomol. Chem. 2020 18 9675

97664-55-6 (6-(4-Phenylbutoxy)hexylbenzylamine) 관련 제품

- 2229689-65-8(3-(4-bromo-5-methoxythiophen-2-yl)prop-2-en-1-ol)

- 2167580-24-5(4-(5-chloropyridin-3-yl)pyrrolidine-3-carboxylic acid)

- 1805138-62-8(3-Amino-5-(difluoromethyl)-2-hydroxypyridine-6-sulfonamide)

- 2097912-62-2(N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide)

- 2174007-53-3(3,4-dimethyl 1,2-oxazole-3,4-dicarboxylate)

- 76967-10-7(4-fluoro-2-phenylbenzaldehyde)

- 2229649-87-8(3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal)

- 1601815-87-5(1-(3-bromophenyl)-2-iodoethan-1-ol)

- 1222708-36-2(N-(oxolan-2-yl)methyl-1-{3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylmethyl}piperidine-3-carboxamide)

- 2165966-30-1(trans-2-{[2-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:97664-55-6)6-N-Benzylamino-1-(4'-phenylbutoxy)Hexane

순결:99.9%

재다:200kg

가격 ($):문의